

Chrysobactin: A Technical Guide to its Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysobactin is a catechol-type siderophore produced by the plant pathogenic bacterium Dickeya dadantii (formerly known as Erwinia chrysanthemi) and other related species.[1] As a high-affinity iron chelator, it plays a crucial role in microbial iron acquisition, which is essential for bacterial survival, proliferation, and virulence.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of Chrysobactin, detailed experimental protocols for its isolation and characterization, and a visualization of its role in iron uptake. All quantitative data are summarized in structured tables for ease of reference.

Physicochemical Properties

Chrysobactin, with the IUPAC name (2S)-2-[[(2R)-6-amino-2-[(2,3-dihydroxybenzoyl)amino]hexanoyl]amino]-3-hydroxypropanoic acid, is composed of a 2,3-dihydroxybenzoyl group linked to a dipeptide of D-lysine and L-serine.[1][4] This structure is fundamental to its function as a siderophore, with the catecholate hydroxyl groups being the primary sites for iron coordination.[2][5]

Structural and General Properties



Property	Value	Reference(s)
Chemical Formula	C16H23N3O7	[6]
Molecular Weight	369.37 g/mol	[1][6]
Exact Mass	369.1536 Da	[1][6]
CAS Number	120124-51-8	[6]
Appearance	Solid powder	[6]
Solubility	Soluble in DMSO	[6]
Purity	>98% (commercially available)	[6]
Storage Conditions	Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years).	[6]
Shelf Life	>3 years if stored properly	[6]

Spectroscopic Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used to confirm the molecular formula of **Chrysobactin**.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is critical for its structural elucidation.

Table 2: ¹H and ¹³C NMR Data for **Chrysobactin** in CD₃OD[8]



Position	¹³ C Chemical Shift (ppm)	¹H Chemical Shift (ppm)
DHBA		
1'	117.8	
2'	146.4	_
3'	148.9	_
4'	118.9	6.8 (t, J=7.8 Hz)
5'	120.3	7.2 (d, J=7.8 Hz)
6'	119.5	7.4 (d, J=7.8 Hz)
C=O	170.1	_
D-Lysine		
α	54.6	4.6 (t, J=6.5 Hz)
β	32.1	1.9 (m), 1.8 (m)
У	23.8	1.5 (m)
δ	28.1	1.7 (m)
3	40.5	2.9 (t, J=7.5 Hz)
C=O	174.4	
L-Serine		
α	53.8	4.5 (t, J=4.0 Hz)
β	65.8	3.9 (dd, J=11.5, 4.0 Hz), 3.8 (dd, J=11.5, 4.0 Hz)
C=O	172.5	

Biological Function and Signaling Pathway

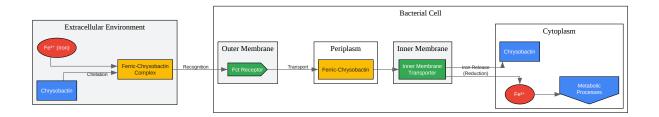
Chrysobactin's primary biological role is to sequester ferric iron (Fe³⁺) from the environment and transport it into the bacterial cell. This process is crucial in iron-limited conditions, such as



within a host organism, and is directly linked to the bacterium's pathogenicity.[7]

The iron uptake mechanism involves the following key steps:

- Secretion: Under iron-deficient conditions, D. dadantii synthesizes and secretes
 Chrysobactin into the extracellular environment.
- Chelation: The catecholate moiety of **Chrysobactin** binds with high affinity to Fe³⁺, forming a stable ferric-**chrysobactin** complex. At neutral pH, this can exist as a mixture of bis and tris complexes.[5][9]
- Recognition and Transport: The ferric-**chrysobactin** complex is recognized by a specific outer membrane receptor protein, Fct, in D. dadantii.[2][3] This initiates the transport of the complex across the outer membrane.
- Internalization and Iron Release: Following transport into the periplasm, the complex is further transported across the inner membrane into the cytoplasm. Inside the cell, iron is released from the complex, likely through a reduction of Fe³⁺ to the more soluble Fe²⁺ state, making it available for various metabolic processes.[2][3]



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Figure 1: Chrysobactin-mediated iron uptake pathway in *D. dadantii*.



Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and characterization of **Chrysobactin**.

Isolation and Purification of Chrysobactin

This protocol is adapted from the method described for isolating **Chrysobactin** from Dickeya chrysanthemi EC16.[7]

3.1.1. Bacterial Culture and Siderophore Production

- Inoculation: Inoculate a single colony of D. chrysanthemi EC16 into 200 mL of Difco Luria
 Bertani (LB) Miller medium and grow overnight at 30°C with shaking at 180 RPM.
- Siderophore Production: Inoculate 10 mL of the overnight culture into 2 L of a low-iron minimal nutrient medium (pH 7.4) containing:
 - o 0.1 M NaCl
 - 0.01 M KCl
 - 0.8 mM MgSO₄
 - 0.02 M NH₄Cl
 - o 23.8 mM Citric acid
 - 0.02 M Na₂HPO₄
 - 41 mM Glycerol
- Incubation: Grow the culture in 4 L acid-washed Erlenmeyer flasks at room temperature on an orbital shaker at 180 RPM for approximately 48 hours.
- Harvesting: Remove the bacterial cells by centrifugation at 6000 RPM for 30 minutes.

3.1.2. Extraction

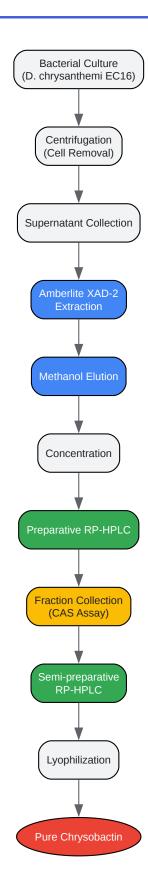


- Resin Adsorption: Add Amberlite XAD-2 resin (approximately 100 g/L) to the cell-free supernatant and shake for 3 hours at 120 RPM.
- Washing: Filter off the supernatant and transfer the resin to a glass chromatography column (2 cm internal diameter). Wash the resin with 2 L of doubly deionized H₂O.
- Elution: Elute the siderophores with 400 mL of 100% methanol.
- Concentration: Concentrate the methanol eluent under vacuum.

3.1.3. Purification by RP-HPLC

- Preparative RP-HPLC:
 - Column: Vydac C₄ column (22 mm i.d. × 250 mm length).
 - Mobile Phase A: Doubly deionized H₂O with 0.05% trifluoroacetic acid (TFA).
 - o Mobile Phase B: Methanol.
 - Gradient: A linear gradient from 100% A to 50% B over 57 minutes.
 - Detection: Monitor the eluent at 215 nm.
 - Fraction Collection: Collect fractions manually and concentrate under vacuum. Identify siderophore-containing fractions using the CAS assay.
- Semi-preparative RP-HPLC:
 - Column: Vydac C4 column (10 mm i.d. × 250 mm length).
 - Method: Use the same gradient program as the preparative step.
 - Final Product: Lyophilize the purified fractions and store at -80°C. Chrysobactin typically elutes at approximately 23.2 minutes under these conditions.





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